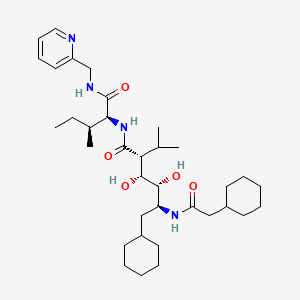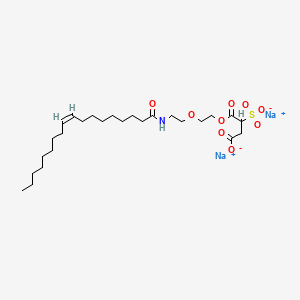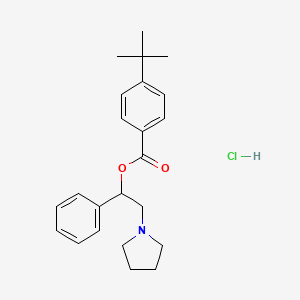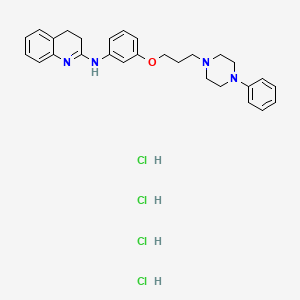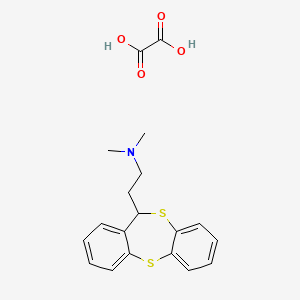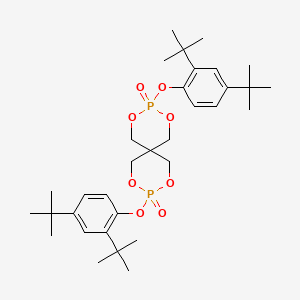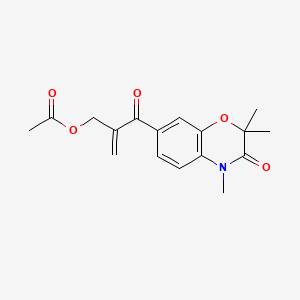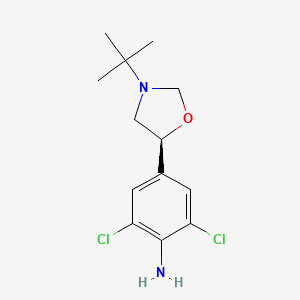
(S)-Cycloclenbuterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The (S)-enantiomer of cycloclenbuterol exhibits specific pharmacological properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cycloclenbuterol typically involves the resolution of racemic cycloclenbuterol or the asymmetric synthesis using chiral catalysts. One common method is the enantioselective reduction of a prochiral ketone precursor using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods ensure the high purity and yield of the desired enantiomer. The use of advanced chiral catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cycloclenbuterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs
Aplicaciones Científicas De Investigación
(S)-Cycloclenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on β2-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential use in treating respiratory disorders and as a performance-enhancing drug.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Cycloclenbuterol involves its interaction with β2-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it effective as a bronchodilator. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP signaling.
Comparación Con Compuestos Similares
Similar Compounds
Clenbuterol: A non-chiral analog with similar bronchodilatory effects.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Formoterol: A long-acting β2-adrenergic agonist with a different pharmacokinetic profile.
Uniqueness
(S)-Cycloclenbuterol is unique due to its chiral nature, which allows for specific interactions with biological targets. This enantiomer-specific activity can lead to different pharmacological effects compared to its racemic or non-chiral counterparts. The (S)-enantiomer is often preferred in research due to its higher selectivity and potency.
Propiedades
Número CAS |
1279710-43-8 |
|---|---|
Fórmula molecular |
C13H18Cl2N2O |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
4-[(5S)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |
InChI |
InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m1/s1 |
Clave InChI |
XJOOPZUCOGIFIX-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)N1C[C@@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
SMILES canónico |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


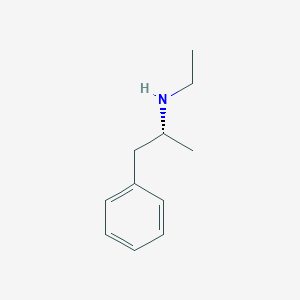
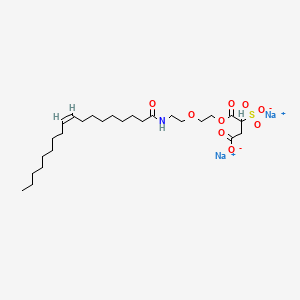
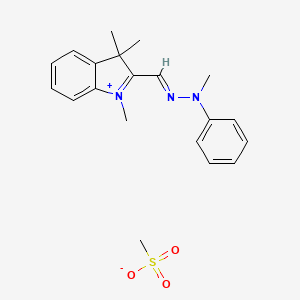

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
